4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane
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Overview
Description
4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a complex organic compound characterized by its unique structure, which includes an imidazole ring, a furan ring, and a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and furan intermediates, followed by their coupling with a thiazepane precursor. The key steps may include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and acetaldehyde under acidic conditions.
Synthesis of the Furan Ring: Furan can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Coupling Reactions: The imidazole and furan intermediates are then coupled with a thiazepane precursor using a sulfonylation reaction, typically involving sulfonyl chlorides and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, triethylamine, dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Sulfonamide derivatives, thioether derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmacological studies.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s sulfonyl and thiazepane groups are likely to play a key role in its binding affinity and specificity. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane: Similar structure but with a thiophene ring instead of a furan ring.
4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-7-(pyridin-2-yl)-1,4-thiazepane: Contains a pyridine ring instead of a furan ring.
Uniqueness
4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is unique due to the presence of both the furan and thiazepane rings, which confer distinct chemical and biological properties. The combination of these rings with the sulfonyl group enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
4-(1,2-dimethylimidazol-4-yl)sulfonyl-7-(furan-2-yl)-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-11-15-14(10-16(11)2)22(18,19)17-6-5-13(21-9-7-17)12-4-3-8-20-12/h3-4,8,10,13H,5-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSODYDTUZFCTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(SCC2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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